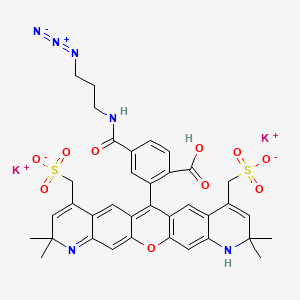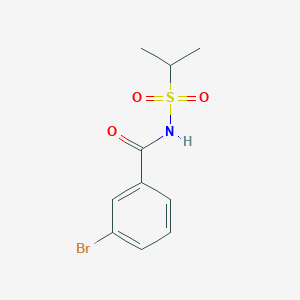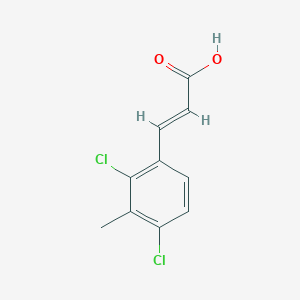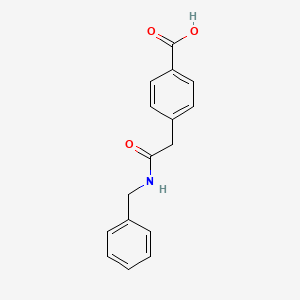
4-((Benzyl carbamoyl)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Benzyl carbamoyl)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a benzyl carbamoyl group attached to the benzoic acid core, making it a versatile molecule in organic synthesis and various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyl carbamoyl)methyl)benzoic acid typically involves the reaction of benzylamine with 4-(chloromethyl)benzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of benzylamine attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Análisis De Reacciones Químicas
Types of Reactions
4-((Benzyl carbamoyl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The benzyl carbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((Benzyl carbamoyl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((Benzyl carbamoyl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyl carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzoic acid core can also participate in various biochemical pathways, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl benzoate: Similar structure but lacks the carbamoyl group.
4-Methylbenzoic acid: Similar benzoic acid core but with a methyl group instead of the benzyl carbamoyl group.
Benzamide: Contains a benzyl group but lacks the benzoic acid core.
Uniqueness
4-((Benzyl carbamoyl)methyl)benzoic acid is unique due to the presence of both the benzyl carbamoyl group and the benzoic acid core, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C16H15NO3 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
4-[2-(benzylamino)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c18-15(17-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Clave InChI |
SLIZXFCQNPNHBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-Butyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13726375.png)
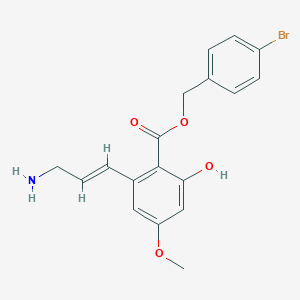
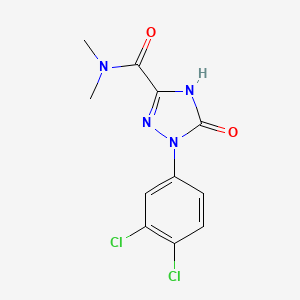
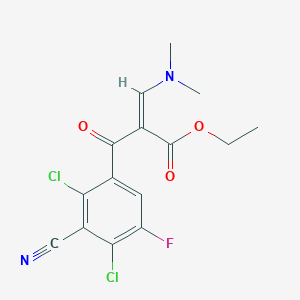


![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)
